molecular formula C14H11N3O6 B14528196 Methyl 4-[(2,4-dinitrophenyl)amino]benzoate CAS No. 62276-02-2

Methyl 4-[(2,4-dinitrophenyl)amino]benzoate

Cat. No.: B14528196
CAS No.: 62276-02-2
M. Wt: 317.25 g/mol
InChI Key: FBHWDEJQRVQXON-UHFFFAOYSA-N
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Description

Methyl 4-[(2,4-dinitrophenyl)amino]benzoate is an organic compound with the molecular formula C14H11N3O6. It is characterized by the presence of a methyl ester group attached to a benzoate ring, which is further substituted with a 2,4-dinitrophenylamino group. This compound is notable for its aromatic structure and the presence of nitro groups, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,4-dinitrophenyl)amino]benzoate typically involves the reaction of methyl 4-aminobenzoate with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants and control the reaction conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,4-dinitrophenyl)amino]benzoate undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Electrophilic Reagents: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

    Reduction Products: The reduction of nitro groups yields the corresponding amine derivatives.

    Substitution Products: Electrophilic substitution reactions yield various substituted aromatic compounds.

Scientific Research Applications

Methyl 4-[(2,4-dinitrophenyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical studies to investigate enzyme interactions and protein labeling.

    Medicine: Studied for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments due to its aromatic structure and vibrant color.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,4-dinitrophenyl)amino]benzoate involves its interaction with biological molecules. The compound can act as a protonophore, disrupting proton gradients across biological membranes. This leads to the uncoupling of oxidative phosphorylation, affecting cellular energy production. The nitro groups play a crucial role in this mechanism by facilitating electron transfer and proton shuttling.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Lacks the nitro groups and has different chemical properties.

    Methyl 4-{[(2,4-dinitrophenyl)(methyl)amino]methyl}benzoate: Contains an additional methyl group, altering its reactivity and applications.

Uniqueness

Methyl 4-[(2,4-dinitrophenyl)amino]benzoate is unique due to the presence of both the methyl ester and 2,4-dinitrophenylamino groups. This combination imparts distinct chemical reactivity and makes it valuable for specific applications in research and industry.

Properties

CAS No.

62276-02-2

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

methyl 4-(2,4-dinitroanilino)benzoate

InChI

InChI=1S/C14H11N3O6/c1-23-14(18)9-2-4-10(5-3-9)15-12-7-6-11(16(19)20)8-13(12)17(21)22/h2-8,15H,1H3

InChI Key

FBHWDEJQRVQXON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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